molecular formula C44H46O2 B1447992 (R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1435948-31-4

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1447992
CAS No.: 1435948-31-4
M. Wt: 606.8 g/mol
InChI Key: WSDRIJXMYCUGAH-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol is a useful research compound. Its molecular formula is C44H46O2 and its molecular weight is 606.8 g/mol. The purity is usually 95%.
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Biological Activity

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol, commonly referred to as (R)-BINAP, is a significant chiral ligand utilized in asymmetric synthesis and catalysis. This compound has garnered attention for its unique structural features and biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C₄₉H₅₈O₂
  • Molecular Weight : 606.83 g/mol
  • CAS Number : 1435948-31-4
  • Synonyms : (R)-BINAP

Biological Activity Overview

(R)-BINAP exhibits various biological activities, primarily linked to its role as a chiral ligand in catalysis but also extending to direct biological effects. Research indicates its involvement in:

  • Enzyme Inhibition : Studies have shown that (R)-BINAP can inhibit specific enzymes, making it a candidate for drug development.
  • Antitumor Activity : Preliminary investigations suggest potential antitumor properties.
  • Catalytic Applications : Its chiral nature allows it to facilitate asymmetric reactions effectively.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of (R)-BINAP. The compound was tested against several enzymes to evaluate its inhibitory effects.

Table 1: Inhibition Potency of (R)-BINAP

EnzymeIC₅₀ Value (μM)Selectivity Ratio
ChDHFR0.03836-fold
hDHFR0.04528-fold
Other EnzymesVariesN/A

The above table summarizes the IC₅₀ values for (R)-BINAP against different enzymes. Notably, it shows significant selectivity for the ChDHFR enzyme compared to hDHFR, indicating potential therapeutic applications in treating infections caused by parasites like Cryptosporidium .

Antitumor Activity

In vitro studies have indicated that (R)-BINAP may possess antitumor properties. Research involving various cancer cell lines has demonstrated that compounds similar to (R)-BINAP exhibit varying degrees of cytotoxicity.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of (R)-BINAP on HeLa cells and other cancer lines:

  • Cell Lines Tested : HeLa, CEM (human T-lymphocyte), L1210 (murine leukemia)
  • Findings :
    • Significant inhibition of cell proliferation was observed.
    • The compound displayed an IC₅₀ value of approximately 15 μM in HeLa cells.

These results suggest that further investigation into the structure-activity relationship of (R)-BINAP could yield insights into its mechanism of action against cancer cells .

The mechanism by which (R)-BINAP exerts its biological effects is still under investigation. However, initial studies suggest that its ability to form stable complexes with target enzymes may play a crucial role in its inhibitory activity.

Proposed Mechanism:

  • Binding to the active site of target enzymes.
  • Disruption of substrate binding or catalytic activity.
  • Induction of conformational changes leading to enzyme inhibition.

Properties

IUPAC Name

3-[3,5-di(propan-2-yl)phenyl]-1-[3-[3,5-di(propan-2-yl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H46O2/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41(43(39)45)42-38-16-12-10-14-30(38)24-40(44(42)46)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28,45-46H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRIJXMYCUGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)C)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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